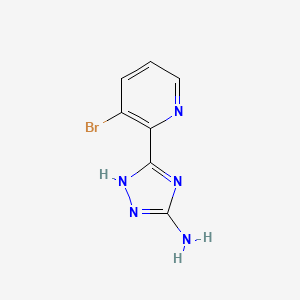
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyridine and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2-pyridinecarboxylic acid.
Formation of Hydrazide: The carboxylic acid is converted to its corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted triazoles.
科学的研究の応用
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
類似化合物との比較
Similar Compounds
2-Acetamido-5-amino-3-bromopyridine: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
3-Bromo-2-pyridinecarboxylic acid: This is a precursor in the synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole and shares the bromopyridine core.
Uniqueness
This compound is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in various chemical syntheses.
特性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
5-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChIキー |
FSNHXCBAWXZGHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=NC(=NN2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
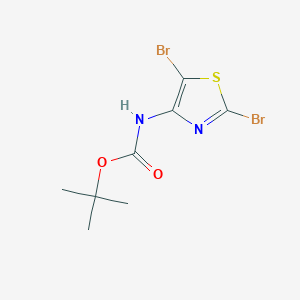
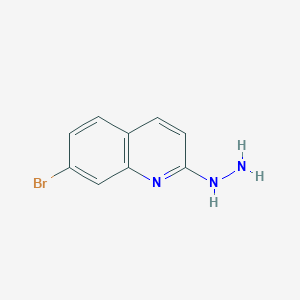

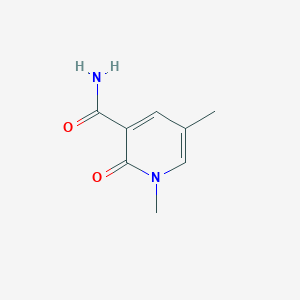
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
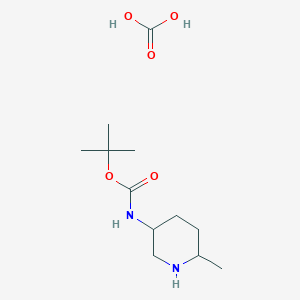
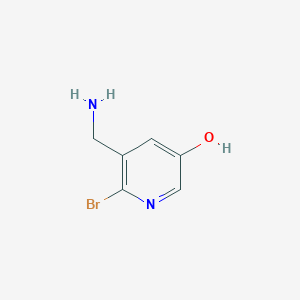
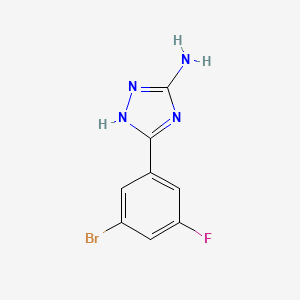
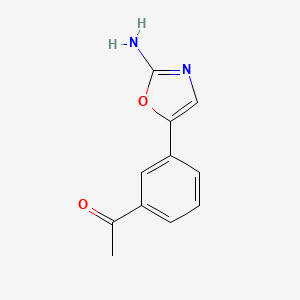
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
